methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate” is a complex organic compound. It belongs to the class of pyrazolo[3,4-d]pyridazinones . These compounds are known to be potentially useful as peripheral vasodilators .
Synthesis Analysis
The synthesis of similar compounds involves reactions of arenediazonium chlorides with ethyl 2-methyl- and 2-chloro-4-oxobutanoates, which give ethyl 2-(arylhydrazono)propanoates and chloro(arylhydrazono)acetates . These compounds then react with the Vilsmeier–Haak reagent to give ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates . Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates are obtained by reaction of chloro(arylhydrazono)acetates with acetylacetone . Reactions of the obtained pyrazole derivatives with hydrazine and methylhydrazine lead to the formation of the corresponding 3,4-R1 2-6-R 2-2-aryl-2,6-dihydro-7H-pyrazolo- [3,4-d]pyridazin-7-ones .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Decyclization Reactions and Analgesic Activity : New methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates were synthesized via decyclization reactions of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under methanol's action. These compounds were initially obtained by intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids. The structures of the compounds were confirmed by 1H NMR spectroscopy, IR spectrometry, and elemental analysis methods. Analgesic activity of some compounds was studied, showing potential analgesic effects (Igidov et al., 2022).
Conversion into Heterocyclic Systems and Antiviral Activity : A variety of heterocyclic systems of synthetic and biological importance were prepared from 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones. These systems included pyridazinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, all bearing a pyrazolyl moiety as a side-chain. Some compounds demonstrated promising antiviral activities against HAV and HSV-1 viruses, suggesting their potential use in developing new antiviral agents (Hashem et al., 2007).
Catalytic Synthesis and Antioxidant Activity : A series of derivatives was synthesized using TiO2-ZnS catalysis in ethanol under reflux conditions. These compounds were tested for their in vitro antioxidant activity against DPPH, revealing potential antioxidant properties. Molecular docking, ADMET, QSAR, and bioactivity studies supported these findings, indicating their potential as antioxidant agents (Prabakaran et al., 2021).
Biological Activity and Pharmacological Potential
Synthesis and Antimicrobial/Anticancer Activity : Novel pyrazole derivatives were synthesized and characterized for their potential antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity, highlighting their potential as antimicrobial and anticancer agents (Hafez et al., 2016).
Microwave Assisted Synthesis and Biological Evaluation : Novel series of pyrazole derivatives were synthesized using microwave irradiation, which offered advantages in yield, environmental friendliness, and reaction time over conventional methods. These compounds were screened for their anti-inflammatory and antibacterial activities, with some showing potent activity in these areas. Molecular docking studies further supported their potential utility in anti-inflammatory and antibacterial applications (Ravula et al., 2016).
Eigenschaften
IUPAC Name |
methyl 5-[[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4/c1-11-15-9-21-24(13-5-3-4-12(20)8-13)17(15)18(25)23(22-11)10-14-6-7-16(28-14)19(26)27-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDPSUQCSPTBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.